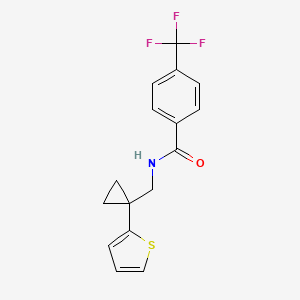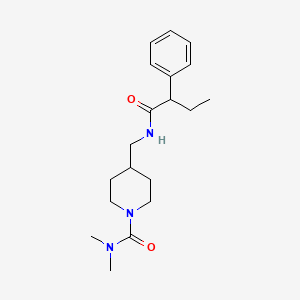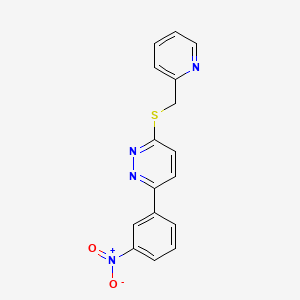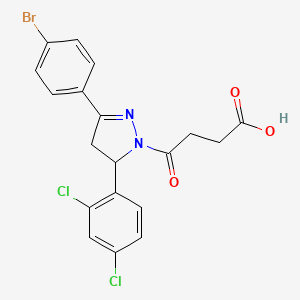
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F3NOS and its molecular weight is 325.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide and its derivatives are actively researched for their synthesis and antimicrobial properties. A study has shown the significant anti-pathogenic activity of similar compounds against strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly when they include elements like iodine, bromide, or fluorine, and chlorides in their structure, suggesting potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Activity
Research has also explored the application of benzamide derivatives in cancer treatment. Compounds with similar structural features have been evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown promising results, exhibiting higher anticancer activities compared to reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Material Science and Chemistry
The compound and its analogs are of interest in material science and chemistry for their unique structural and bonding properties. Studies have focused on the synthesis of various N-benzothiazol-2-yl-amides, highlighting their potential in creating new materials and chemical compounds (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008). Moreover, research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has contributed to the understanding of the formation of biologically interesting compounds, like N-(2-hydroxyphenyl)benzamides (Singh, Lakhan, & Singh, 2017).
Supramolecular Chemistry
There is a growing interest in the field of supramolecular chemistry, particularly in understanding the gelation behavior of N-(thiazol-2-yl) benzamide derivatives. These studies aim to elucidate the role of methyl functionality and multiple non-covalent interactions in gelation behavior, which could lead to the development of new materials and applications in various industries (Yadav & Ballabh, 2020).
Crystallography and Structural Analysis
Research in crystallography has also been conducted, focusing on the structural analysis of similar compounds. This has implications for understanding the molecular architecture and potential applications in various fields, including drug design and materials science (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Mechanism of Action
Target of Action
The primary target of N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-4-(trifluoromethyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects the neuronal signaling pathways . The hyperpolarization of neurons inhibits the firing of action potentials, thereby reducing neuronal excitability . This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion .
Pharmacokinetics
The compound has been described as havingimproved metabolic stability , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of GIRK channels by this compound and the subsequent reduction in neuronal excitability can lead to various molecular and cellular effects. These may include a decrease in the perception of pain, a reduction in heart rate, or changes in hormone secretion . The specific effects would depend on the specific neurons in which the GIRK channels are activated.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-10-15(7-8-15)13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIGTGOUPBVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2781264.png)

![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2781273.png)




![(4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2781282.png)

